molecular formula C22H27BrN4O4S B15081954 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide

Cat. No.: B15081954
M. Wt: 523.4 g/mol
InChI Key: CZCNKYFGTIVGIU-LFVJCYFKSA-N
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Description

2-(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)-N’-(4-PROPOXYBENZYLIDENE)ACETOHYDRAZIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a sulfonyl group, and a propoxybenzylidene moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)-N’-(4-PROPOXYBENZYLIDENE)ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Piperazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Sulfonyl Group: Sulfonylation is achieved using sulfonyl chlorides in the presence of a base.

    Condensation with Acetohydrazide: The final step involves the condensation of the sulfonyl-piperazine intermediate with acetohydrazide and 4-propoxybenzaldehyde under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)-N’-(4-PROPOXYBENZYLIDENE)ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzylidene moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

2-(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)-N’-(4-PROPOXYBENZYLIDENE)ACETOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)-N’-(4-PROPOXYBENZYLIDENE)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-BR-PH)-5-(2-ETHOXYBENZYLIDENE)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE
  • 2-(4-BR-PH)-5-(2-METHOXYBENZYLIDENE)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE
  • 2-(4-BR-PH)-5-(4-BUTOXYBENZYLIDENE)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE

Uniqueness

The uniqueness of 2-(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)-N’-(4-PROPOXYBENZYLIDENE)ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.

Properties

Molecular Formula

C22H27BrN4O4S

Molecular Weight

523.4 g/mol

IUPAC Name

2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(4-propoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C22H27BrN4O4S/c1-2-15-31-20-7-3-18(4-8-20)16-24-25-22(28)17-26-11-13-27(14-12-26)32(29,30)21-9-5-19(23)6-10-21/h3-10,16H,2,11-15,17H2,1H3,(H,25,28)/b24-16+

InChI Key

CZCNKYFGTIVGIU-LFVJCYFKSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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